Serofendic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H34O4S |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10S,12S,13S,14R)-14-hydroxy-5,9-dimethyl-13-(methylsulfinylmethyl)tetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C21H34O4S/c1-19-7-4-8-20(2,18(23)24)15(19)6-10-21-9-5-13(11-16(19)21)14(17(21)22)12-26(3)25/h13-17,22H,4-12H2,1-3H3,(H,23,24)/t13-,14-,15-,16-,17+,19+,20+,21-,26?/m0/s1 |
InChI Key |
RSTMEZAVUUMLEO-OTPBFAOLSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@H]([C@H]4O)CS(=O)C)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CC(CC3)C(C4O)CS(=O)C)(C)C(=O)O |
Synonyms |
15-hydroxy-17-methylsulfinylatisan-19-oic acid serofendic acid serofendic acid A serofendic acid B |
Origin of Product |
United States |
Isolation and Physico Chemical Characterization in Research Contexts
Origin and Extraction Methodologies from Biological Sources
Serofendic acid was first isolated from fetal calf serum (FCS). pnas.orgpnas.orgnih.govnih.govnih.govpsu.eduacs.orgresearchgate.net The isolation process typically begins with the extraction of lipophilic substances from FCS. pnas.orgpnas.orgnih.govnih.govpsu.edu
Isolation from Fetal Calf Serum (FCS) and Purification Strategies
The isolation of this compound from FCS involves several steps to separate and purify the compound from the complex mixture of biological molecules present in serum. Lipophilic substances in heat-inactivated FCS are commonly extracted using organic solvents such as diethyl ether or ethyl acetate. pnas.orgnih.gov The organic layer, containing the lipophilic components, is then collected and evaporated to obtain a residue. pnas.orgnih.gov
Further purification of this compound typically employs chromatographic techniques, particularly high-performance liquid chromatography (HPLC). pnas.orgnih.gov Reversed-phase HPLC with a C18 column is a standard method used. pnas.org A gradient solvent system, such as water/acetonitrile or methanol/water, often containing a small percentage of trifluoroacetic acid or ammonium (B1175870) acetate, is used to elute the compounds. pnas.orgnih.gov Fractions are collected and monitored, often using HPLC-Mass Spectrometry (HPLC-MS), to identify those containing this compound. pnas.orgnih.gov Multiple purification steps using HPLC may be necessary to achieve sufficient purity. pnas.orgnih.gov
For large-scale purification efforts, starting with a substantial volume of FCS is required. For instance, a large-scale extraction from 250 liters of FCS was performed in one study. pnas.orgpnas.orgnih.gov
Yield and Purity Assessment Techniques
The yield of this compound from biological sources like FCS is notably low. A large-scale extraction from 250 liters of FCS yielded 1.7 mg of this compound A and 1.4 mg of this compound B. pnas.orgpnas.orgnih.gov This indicates a combined yield of 3.1 mg from 250 liters, highlighting the scarcity of the compound in its natural source. rsc.org The low natural abundance has been a factor hindering its research and potential development. researchgate.netrsc.org
Purity of the isolated this compound is assessed using analytical techniques such as HPLC-MS. pnas.orgnih.gov The presence of prominent ions at a specific mass-to-charge ratio (m/z), such as 383 under ESI(+), is indicative of this compound. pnas.orgpnas.orgnih.gov NMR spectroscopy is also used to confirm the identity and assess the purity of the isolated compound. pnas.orgpnas.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Table 1: Representative Yields of this compound from Fetal Calf Serum
| Source Volume (L) | This compound A Yield (mg) | This compound B Yield (mg) | Total Yield (mg) |
| 250 | 1.7 | 1.4 | 3.1 |
Structural Elucidation and Stereochemical Analysis
The chemical structure of this compound has been elucidated through the application of various spectroscopic techniques. It is characterized as a sulfur-containing atisane-type diterpenoid. pnas.orgpnas.orgnih.govnih.govpsu.eduresearchgate.netresearchgate.netresearchgate.net The systematic name is 15-hydroxy-17-methylsulfinylatisan-19-oic acid. pnas.orgpnas.orgnih.govnih.govpsu.eduresearchgate.netresearchgate.netresearchgate.net
Application of Mass Spectrometry in Structural Determination
Mass spectrometry, particularly high-resolution Electrospray Ionization Mass Spectrometry (ESI-MS), has been crucial in determining the molecular formula and mass of this compound. pnas.org High-resolution ESI-MS analysis of this compound A determined its molecular formula to be C₂₁H₃₄O₄S. pnas.org This technique provides accurate mass measurements, which are essential for confirming the elemental composition of the compound. pnas.org HPLC-MS is also used during the purification process to monitor fractions containing compounds with the expected mass-to-charge ratio of this compound (m/z 383 under ESI(+)). pnas.orgpnas.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy, including ¹H NMR, ¹³C NMR, COSY, TOCSY, HMQC, and HMBC, has been extensively used to determine the planar structure and relative stereochemistry of this compound. pnas.orgpnas.orgnih.gov The ¹H NMR spectrum provides information about the types of protons and their environments within the molecule. pnas.org For example, a characteristic singlet methyl signal observed at δH 2.72 ppm in the ¹H NMR spectrum of this compound A was assigned to the methylsulfinyl group (CH₃SO–). pnas.org The ¹³C NMR spectrum, in conjunction with HMQC data, helps identify the different types of carbon atoms (methyl, methylene, methine, and quaternary carbons). pnas.org
2D NMR techniques like COSY and TOCSY reveal correlations between coupled protons, aiding in the identification of spin systems. pnas.orgpnas.orgnih.gov HMBC and HMQC experiments provide information about correlations between protons and carbons, which are vital for establishing the connectivity of the molecular framework and confirming the planar structure. pnas.orgpnas.orgnih.gov
Identification of this compound Epimers (A and B)
Research has identified that this compound exists as two epimers, designated this compound A and this compound B. pnas.orgpnas.orgnih.gov These two compounds were found to have the same molecular weight of 382. pnas.org High-resolution ESI-MS indicated that this compound B was isomeric to this compound A. pnas.org
NMR studies confirmed that this compound B has the same planar structure as this compound A. pnas.org Differences in the proton signals adjacent to the sulfoxide (B87167) group were observed in the ¹H NMR spectra of the two epimers. pnas.org Interpretation of NOESY data indicated that this compound A and B share the same relative configuration at the atisane (B1241233) skeleton. pnas.org Based on these spectroscopic analyses, it was suggested that this compound A and B are epimers with the opposite configuration at the sulfoxide group. pnas.orgnih.gov
Table 2: Spectroscopic Data Used in this compound Structural Elucidation
| Technique | Information Provided |
| High-Resolution ESI-MS | Molecular formula (C₂₁H₃₄O₄S), accurate mass |
| ¹H NMR | Proton environments, chemical shifts (e.g., CH₃SO–) |
| ¹³C NMR | Carbon types and environments |
| COSY, TOCSY | Proton-proton correlations, spin systems |
| HMQC, HMBC | Proton-carbon correlations, structural connectivity |
| NOESY | Spatial proximity of protons, relative stereochemistry |
Advanced Synthetic Methodologies for Serofendic Acid and Analogues
Total Chemical Synthesis Approaches
The complete de novo synthesis of serofendic acid has been a subject of considerable research, driven by the goal of providing a reliable source of this neuroprotective compound and its analogues for further biological investigation.
The primary limitations of these early pathways included:
Stereochemical Control: Establishing the correct stereochemistry at the eight chiral centers of this compound, particularly at C15 and C16, proved to be a significant hurdle nih.govnih.gov.
These challenges highlighted the need for more efficient and stereoselective synthetic strategies.
Recognizing the shortcomings of the initial total syntheses, subsequent research focused on developing more efficient and higher-yielding routes. A significant advancement in this area has been the shift towards semisynthetic approaches that leverage readily available precursors, effectively bypassing the most complex and lowest-yielding steps of a full total synthesis. While not strictly "total synthesis" in the traditional sense, these hybrid strategies represent a major improvement in the practical production of this compound.
A critical challenge in the synthesis of this compound is controlling the stereochemistry of the C15 hydroxyl group and the C16 methylene group nih.govnih.gov. Early synthetic efforts often resulted in mixtures of diastereomers, necessitating difficult separations and reducing the yield of the desired product.
Recent research has focused on optimizing the diastereoselectivity of the reduction of the C15 ketone intermediate. It was discovered that the choice of reducing agent and the reaction sequence play a crucial role in determining the stereochemical outcome. For instance, the use of sodium borohydride as a reducing agent was found to produce the desired diastereomer in low yield (10%) nih.gov.
A significant breakthrough in controlling the stereochemistry was achieved by altering the reaction sequence. By first oxidizing the C17 methylsulfide to a sulfoxide (B87167) before reducing the C15 ketone, a much greater yield of the desired C15,C16 diastereomer can be obtained nih.govnih.gov. This improved method involves the use of diisobutylaluminum hydride (DIBAL-H) for the ketone reduction nih.gov. This strategic modification represents a substantial improvement in the total synthesis of this compound, leading to higher efficiency and a more practical route to the natural product nih.gov.
| Step | Reagent/Condition | Key Transformation | Diastereomeric Ratio (desired:undesired) |
| Initial Approach | |||
| Ketone Reduction | Sodium Borohydride | Reduction of C15 ketone | Low (exact ratio not specified, but desired isomer was lowest yield) nih.gov |
| Improved Approach | |||
| Sulfide Oxidation | Davis oxaziridine (B8769555) | Oxidation of C17 methylsulfide to sulfoxide | N/A |
| Ketone Reduction | Diisobutylaluminum hydride (DIBAL-H) | Stereoselective reduction of C15 ketone | Significantly improved (exact ratio depends on specific conditions) nih.gov |
Semisynthesis from Precursor Molecules
The challenges associated with the total chemical synthesis of this compound have spurred the development of more efficient semisynthetic routes that utilize readily available starting materials.
The semisynthesis from ent-atiserenoic acid typically involves:
Allylic oxidation
Thiomethylation
Reduction of the carbonyl group
Davis oxidation cjnmcpu.com
The practical application of the semisynthetic approach from ent-atiserenoic acid has been made possible through the integration of microbial production with subsequent chemical modification steps. Researchers have successfully engineered a heterologous metabolic pathway in Streptomyces to produce ent-atiserenoic acid at high titers researchgate.netsigmaaldrich.com. This biosynthetic pathway offers a cost-effective and scalable method for producing the key precursor, which is a significant advantage over its isolation from natural sources or its production via total synthesis umn.edu.
This integrated approach combines the strengths of synthetic biology and synthetic chemistry:
Microbial Production: Engineered Streptomyces efficiently produce the complex ent-atiserenoic acid core.
Chemical Tailoring: Standard organic chemistry techniques are then used to perform the final transformations to this compound.
Yield Enhancement Strategies in Semisynthetic Pathways
Subsequent research efforts have led to the development of a stereoselective route that significantly improves efficiency. Key findings have demonstrated that altering the order of chemical reactions is a particularly effective strategy. nih.gov Researchers discovered that installing and oxidizing the C17 methylsulfide group before the stereoselective reduction of the C15 ketone leads to a much greater yield of the desired C15,C16 diastereomer. nih.govrsc.orgnih.gov This procedural modification is crucial for minimizing the formation of unwanted isomers that are difficult to separate and represent a loss of valuable material.
| Synthetic Route | Key Features | Overall Yield | Reference |
|---|---|---|---|
| Initial Semisynthesis | Non-stereoselective reduction | 7.5% | researchgate.netcjnmcpu.com |
| Optimized Semisynthesis | Stereoselective route with one round of product recycling | 17.0% | researchgate.netcjnmcpu.com |
The exploration of alternative reagents has also been a focus. For instance, the use of diisobutylaluminum hydride (DiBAl-H) was investigated for the selective reduction of β and γ-keto sulfoxide groups, where the stereochemistry of the sulfoxide could direct the stereochemical outcome of the hydroxyl group. nih.gov These ongoing refinements in reaction conditions, sequence, and purification are vital for creating a more sustainable and scalable supply of this compound for further research.
Biosynthetic Pathways and Metabolic Engineering for Enhanced Production
Identification and Reconstruction of Biosynthetic Gene Clusters
The natural scarcity of serofendic acid, found in only trace amounts in fetal calf serum, and the inefficiency of complete chemical synthesis have hindered its therapeutic development. nih.govresearchgate.netacs.org This has spurred research into biosynthetic production methods. A key breakthrough has been the development of a semi-synthesis approach, which relies on the microbial production of a late-stage intermediate, ent-atiserenoic acid (EAA). nih.govresearchgate.net This biosynthetic route offers a more cost-effective and higher-yielding alternative to purely chemical methods, which can require 15 or more steps with yields often below 10%. umn.eduumn.edu
Role of Streptomyces Species in Precursor Biosynthesis
Streptomyces species have been identified as particularly effective microbial hosts for producing complex natural products and their precursors. umn.eduumn.edu While common microbial hosts like E. coli and yeast are used for many natural compounds, they are not suitable for producing this compound precursors. umn.eduumn.edu Streptomyces possess unique metabolic capabilities for synthesizing certain types of natural products, making them an ideal chassis for this purpose. umn.eduumn.edu
The genus is a prolific source of secondary metabolites, including a wide array of terpenoids. nih.govmdpi.com Genome mining has revealed that a single Streptomyces strain can possess between 25 and 70 biosynthetic gene clusters (BGCs), indicating a vast and largely untapped potential for producing novel compounds. mdpi.com Their ability to produce abundant natural products suggests a sufficient native supply of precursors, which can simplify the engineering process required for heterologous production. nih.gov For the production of this compound's precursor, EAA, a heterologous metabolic pathway was successfully engineered in Streptomyces, leveraging its robust cellular machinery for terpenoid synthesis. nih.govumn.edu
Genetic Engineering of Heterologous Host Systems for Biosynthesis
Metabolic engineering has enabled the creation of microbial cell factories for the production of valuable terpenoids. nih.govfrontiersin.org This involves introducing and optimizing biosynthetic pathways in heterologous hosts. nih.gov The general strategy for terpenoid production involves engineering pathways for the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. nih.govfrontiersin.org These precursors are then built up into larger molecules like geranylgeranyl diphosphate (GGPP), the C20 precursor to diterpenoids like EAA. nih.govnih.gov
For this compound, researchers engineered a novel metabolic pathway in a Streptomyces host to specifically produce the diterpenoid intermediate, ent-atiserenoic acid. nih.govresearchgate.netacs.org This involved introducing the necessary genes to convert the host's native precursors into the desired product. nih.govumn.edu This semi-synthetic approach, combining microbial fermentation with subsequent chemical steps, provides a more efficient pathway to this compound. researchgate.net The engineered Streptomyces strain was capable of producing EAA at high titers, forming the foundation for a viable production process. nih.govacs.orgumn.edu
Optimization of Microbial Fermentation for Precursor Production
Optimizing fermentation conditions is a critical step in developing a commercially viable process for microbial products. mdpi.com Key metrics for industrial production include titer (grams of product per liter), yield (grams of product per gram of substrate), and productivity (grams of product per liter per hour). nih.gov Strategies often involve refining medium composition, controlling physicochemical conditions like temperature and pH, and developing efficient downstream processing. nih.govfrontiersin.org
Strategies for Increasing Titer of ent-atiserenoic acid
Achieving high titers of the target compound is a primary goal of metabolic engineering and fermentation optimization. In the case of ent-atiserenoic acid, the engineered Streptomyces strain was developed to produce the precursor at high concentrations. nih.govacs.orgfigshare.com While specific optimization parameters for EAA production are proprietary, general strategies for increasing terpenoid titers in microbial hosts are well-established. These include:
Overexpression of rate-limiting enzymes : Enhancing the expression of key enzymes in the biosynthetic pathway can overcome bottlenecks and increase metabolic flux towards the desired product. tandfonline.comresearchgate.net
Balancing metabolic flux : Fine-tuning the expression levels of pathway genes is crucial to avoid the accumulation of toxic intermediates and ensure a balanced flow of metabolites. mdpi.com
Optimization of culture conditions : Modifying factors such as carbon source, nitrogen source, temperature, pH, and aeration can significantly impact cell growth and product formation. frontiersin.orgresearchgate.netnih.gov
Fed-batch fermentation : This technique, which involves the controlled feeding of nutrients during the fermentation process, can lead to higher cell densities and product titers compared to simple batch fermentation. nih.govresearchgate.net
Through such optimization efforts, researchers successfully achieved high-titer production of EAA, making the semi-synthesis of this compound feasible. nih.govresearchgate.net
Scaling Up Fermentation Processes (e.g., Pilot Scale Demonstration)
Translating a successful lab-scale fermentation process to an industrial scale requires careful process development and validation. A pilot-scale demonstration serves as an intermediate step to identify and solve potential challenges before moving to large-scale production. For the biosynthetic production of ent-atiserenoic acid, a successful pilot-scale demonstration has been completed. umn.edu The process was scaled up to a 3-liter fermentation volume, which was capable of producing gram quantities of EAA. umn.edu This demonstration confirmed the scalability of the engineered Streptomyces platform and its potential for cost-effective production of the crucial this compound precursor. umn.eduumn.edu
| Parameter | Value | Reference |
| Fermentation Scale | 3 Liters | umn.edu |
| Product | ent-atiserenoic acid (EAA) | umn.edu |
| Achieved Yield | Gram quantities | umn.edu |
| Host Organism | Streptomyces | umn.edu |
Theoretical and Computational Approaches to Biosynthetic Pathway Design
The design and optimization of novel biosynthetic pathways are increasingly driven by computational and theoretical approaches. nih.gov Advances in DNA sequencing and bioinformatics have revealed nature's vast potential for synthesizing numerous natural products. researchgate.netresearchgate.net Computational tools play a crucial role in identifying BGCs within genomes, predicting the chemical structures of their products, and optimizing pathways for enhanced production in heterologous hosts. researchgate.netnih.gov
One of the primary goals of synthetic biology is to produce value-added compounds from simple precursors using enzymatic pathways. nih.gov Manually designing efficient pathways is a complex and time-consuming challenge. nih.gov Modern computational methods, however, can significantly accelerate this process. nih.gov Tools like antiSMASH are used to mine genomes for BGCs by identifying signature biosynthetic genes. researchgate.net Retrosynthesis algorithms can then predict potential enzymatic steps to synthesize a target molecule. nih.gov
Furthermore, computational strategies are employed to optimize the expression of biosynthetic genes in a new host. researchgate.net This can involve codon optimization to match the host's preferences and computation-aided protein engineering to improve enzyme properties. researchgate.net By integrating large datasets from genomics, metabolomics, and enzyme databases, these computational tools enhance the efficiency and accuracy of designing and engineering novel biosynthetic pathways for complex molecules like this compound. nih.govoup.com
Molecular and Cellular Mechanisms of Action of Serofendic Acid
Modulation of Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, plays a significant role in various pathological conditions, including neurodegenerative disorders. nih.govkyoto-u.ac.jp Serofendic acid has been shown to attenuate oxidative stress-induced damage through several mechanisms. psu.edunih.govnih.gov
Attenuation of Free Radical-Mediated Insults
This compound exhibits protective effects against neuronal death induced by various oxidative insults. Studies using primary rat striatal cultures exposed to paraquat (B189505), a generator of superoxide (B77818) radicals, demonstrated that this compound (at concentrations of 10–100 μM) suppressed the resulting neurotoxicity. psu.edunih.gov This protective effect was comparable to that of known antioxidants and radical scavengers such as Mn(III)tetrakis(4-benzoic acid)porphyrin chloride (a superoxide dismutase mimetic) and EUK-134 (a superoxide dismutase/catalase mimetic). psu.edunih.gov Similarly, this compound (10–100 μM) also protected striatal neurons against hydrogen peroxide (H₂O₂)-induced toxicity. psu.edunih.gov These findings suggest that this compound can attenuate damage caused by different types of free radicals. nih.govnih.govpnas.orgresearchgate.netpnas.org
Inhibition of Hydroxyl Radical Generation
A key mechanism by which this compound modulates oxidative stress is through the inhibition of hydroxyl radical (•OH) formation. nih.govnih.govkyoto-u.ac.jpnih.govpnas.orgresearchgate.netpnas.org Electron spin resonance (ESR) spectrometry with a spin-trapping technique has been employed to assess the hydroxyl radical scavenging activity of this compound. psu.edunih.gov These studies revealed that this compound was capable of inhibiting the generation of the hydroxyl radical, which is considered a potent "executor" radical in various neurotoxic cascades, including those initiated by nitric oxide. nih.govnih.govpnas.orgresearchgate.netpnas.org Interestingly, this compound possesses a dimethyl sulfoxide (B87167) (DMSO) structure, and ESR analysis indicated that this compound and DMSO had comparable abilities to inhibit •OH formation. psu.edunih.gov This suggests that the •OH-scavenging activity of this compound may be partly attributed to its DMSO moiety. psu.edunih.gov However, the neuroprotective effect of this compound at lower concentrations appears to involve its atisane (B1241233) structure, indicating a multifaceted mechanism of action beyond simple radical scavenging. psu.edu
Table 1: Effect of this compound and DMSO on Hydroxyl Radical Formation
| Compound | Concentration Range (µM) | Effect on •OH Formation (Relative Inhibition) | Reference |
| This compound | 10-100 | Significant inhibition | psu.edunih.gov |
| DMSO | 10-100 | Minimal to no effect on neuroprotection | psu.edunih.gov |
| DMSO | 30,000-300,000 (30-300 mM) | Ameliorated H₂O₂-induced neuronal death | psu.edunih.gov |
| This compound | 0.01-1 mM | Markedly diminished DMPO-OH spectrum | psu.edunih.gov |
| DMSO | 0.1-1 mM | Significant decrease in DMPO-OH signal | psu.edunih.gov |
Absence of Direct Nitric Oxide Scavenging Activity
Despite being initially identified based on its ability to protect against nitric oxide (NO) cytotoxicity, this compound does not exhibit direct scavenging activity on nitric oxide radicals. nih.govnih.govpnas.orgresearchgate.netpnas.orggoogle.compnas.org Electron spin resonance analysis using an NO-selective probe demonstrated that this compound did not directly scavenge NO. nih.govnih.govpnas.orgpnas.org This indicates that its protective effect against NO-induced damage occurs through mechanisms other than direct NO neutralization, potentially by interfering with downstream events triggered by NO, such as the generation of the highly reactive hydroxyl radical. nih.govnih.govpnas.orgpnas.org
Interactions with Cellular Apoptotic Processes
This compound has been shown to interfere with key aspects of cellular apoptosis, particularly in the context of oxidative stress and mitochondrial dysfunction. researchgate.netkyoto-u.ac.jpnih.govnih.govumn.eduumn.edu
Prevention of Reactive Oxygen Species (ROS)-Induced Apoptosis
This compound protects various cell types, including neurons and cardiomyocytes, from reactive oxygen species-induced apoptosis. researchgate.netnih.govumn.eduumn.edu Studies in primary cultures of neonatal rat cardiac myocytes exposed to H₂O₂ demonstrated that pretreatment with this compound significantly suppressed markers of cell death, including those assessed by terminal deoxynucleotidyl transferase-mediated dUTP nick end-labeling (TUNEL) staining and cell viability assays. researchgate.netnih.gov This protective effect highlights the ability of this compound to prevent the programmed cell death cascade initiated by excessive ROS accumulation. umn.eduumn.edu
Control of Mitochondrial Dysfunction and Membrane Depolarization
Mitochondrial dysfunction is a critical event in the induction of apoptosis, often characterized by the loss of mitochondrial membrane potential (ΔΨm). kyoto-u.ac.jpnih.govnih.govdntb.gov.uapusan.ac.krjacc.org this compound has been shown to prevent the loss of mitochondrial membrane potential induced by various insults, including glutamate (B1630785) and hydrogen peroxide. kyoto-u.ac.jpnih.govnih.gov In cultured cortical neurons, this compound prevented glutamate-induced mitochondrial membrane depolarization. kyoto-u.ac.jpnih.gov Similarly, in cardiac myocytes, this compound inhibited H₂O₂-induced ΔΨm loss in a concentration-dependent manner. nih.gov
Furthermore, this compound appears to influence downstream apoptotic effectors. It has been reported to reduce the activation of caspase-3 induced by glutamate exposure in cultured cortical neurons. nih.govulab360.com Caspase-3 is a key executioner caspase in the apoptotic pathway. ulab360.com While this compound at higher concentrations could directly inhibit the activity of recombinant human caspase-3, -7, and -8, its protective effect at lower, physiologically relevant concentrations is thought to primarily involve the prevention of mitochondrial membrane potential loss and the subsequent reduction in caspase-3 activation. nih.gov
The protective effect of this compound on mitochondrial integrity in cardiac myocytes was comparable to that of diazoxide (B193173), a mitochondrial ATP-sensitive potassium (mitoKATP) channel opener. nih.govniph.go.jp The protective effect of this compound was abolished by 5-hydroxydecanoate, a mitoKATP channel blocker, suggesting that the preservation of mitochondrial function by this compound may, at least in part, involve the activation of mitoKATP channels. nih.gov By preserving mitochondrial function and preventing membrane depolarization, this compound effectively interferes with the intrinsic apoptotic pathway. researchgate.netkyoto-u.ac.jpnih.govnih.gov
Table 2: Effects of this compound on Mitochondrial and Apoptotic Markers
| Cellular Event | Inducing Agent | Effect of this compound | Cell Type | Reference |
| Neuronal Death (Apoptotic) | Glutamate | Markedly prevented | Cortical neurons | nih.gov |
| Nuclear Fragmentation | Glutamate | Markedly prevented | Cortical neurons | nih.gov |
| Loss of Mitochondrial Potential | Glutamate | Prevented | Cortical neurons | kyoto-u.ac.jpnih.gov |
| Caspase-3 Activation | Glutamate | Reduced | Cortical neurons | nih.govulab360.com |
| Cell Death Markers | H₂O₂ | Significantly suppressed | Cardiac myocytes | researchgate.netnih.gov |
| Loss of Mitochondrial Potential | H₂O₂ | Prevented (concentration-dependent) | Cardiac myocytes | nih.gov |
| Matrix Calcium Overload | H₂O₂ | Suppressed | Cardiac myocytes | researchgate.netnih.gov |
| Intracellular ROS Accumulation | H₂O₂ | Suppressed | Cardiac myocytes | researchgate.netnih.gov |
Effects on Glutamate-Induced Excitotoxicity
Glutamate, a primary excitatory neurotransmitter in the central nervous system, can induce detrimental effects on neurons when present in excess, a phenomenon known as excitotoxicity. pnas.org This process is implicated in various neurological disorders. pnas.org this compound has been investigated for its capacity to mitigate glutamate-induced neurotoxicity.
Mitigation of Glutamate-Induced Neurotoxicity in Neuronal Cultures
Studies using primary cultures of rat cortical neurons have shown that this compound effectively prevents neuronal death induced by exposure to glutamate. pnas.orgnih.gov This protective effect has been observed in a concentration-dependent manner. nih.govnih.gov For instance, this compound at concentrations as low as 100 nM exhibited a prominent protective effect against glutamate insults in cortical cultures. pnas.orgpnas.org Similar neuroprotective activity against glutamate neurotoxicity has also been demonstrated in cultured motor neurons. nih.gov
The protective action extends to neurotoxicity induced by S-nitrosocysteine (SNOC), an NO donor, and ionomycin, a Ca2+ ionophore, suggesting that this compound interferes with downstream events triggered by excessive glutamate receptor activation, including those involving nitric oxide and calcium influx. nih.govnih.gov
Investigation of Target Molecules and Signaling Pathways
Efforts have been made to identify the specific molecular targets and signaling pathways through which this compound exerts its neuroprotective and cell survival-promoting effects.
Efforts to Identify Direct Biological Targets of this compound
Despite the observed potent neuroprotective actions, a direct target molecule of this compound has not been definitively determined. kyoto-u.ac.jp Research is ongoing to identify these targets to fully understand its mechanism of action. kyoto-u.ac.jp Compounds like this compound are often screened for potential interactions with biological targets such as proteins or receptors. ontosight.ai
Impact on Inflammatory Mediators (e.g., TNF-α suppression in astrocytes)
Beyond its direct effects on neurons, this compound has been shown to influence glial cells, which play a significant role in neuroinflammation and neuronal support. This compound has been found to suppress the production of tumor necrosis factor-alpha (TNF-α) by astrocytes. nih.govresearchgate.net TNF-α is a pro-inflammatory cytokine primarily produced by activated microglia and astrocytes in the central nervous system and can contribute to neuronal damage. frontiersin.orgscirp.org The suppression of TNF-α production by astrocytes by this compound may contribute synergistically to its neuroprotective functions. nih.govresearchgate.net However, this compound did not affect the production of inflammatory cytokines and neurotrophins by microglia in some studies. nih.gov
Influence on Cell Survival Mechanisms
This compound promotes the survival of central nervous system neurons, likely through the attenuation of free radical-mediated insults. pnas.orgpnas.orgresearchgate.net It has been shown to inhibit the generation of hydroxyl radical, a reactive oxygen species implicated in neurotoxic cascades, although it does not directly scavenge nitric oxide radicals. pnas.orgnih.govpnas.orgresearchgate.net
Furthermore, this compound prevents the loss of mitochondrial membrane potential following glutamate exposure. kyoto-u.ac.jpnih.gov Mitochondrial dysfunction is a key event in glutamate-induced excitotoxicity and neuronal death. kyoto-u.ac.jp By preserving mitochondrial integrity, this compound helps to maintain cellular energy production and prevent the release of pro-apoptotic factors. kyoto-u.ac.jpnih.govnih.gov
This compound also reduces the activation of caspase-3 induced by glutamate. nih.gov Caspase-3 is a key executioner enzyme in the apoptotic pathway, and its activation leads to programmed cell death. nih.gov In addition to reducing caspase-3 activation downstream of mitochondrial protection, this compound has been shown to directly inhibit the activity of recombinant human caspase-3, -7, and -8 at higher concentrations. nih.gov These findings indicate that this compound influences multiple aspects of cell survival mechanisms, including mitigating oxidative stress, preserving mitochondrial function, and inhibiting key apoptotic enzymes. nih.govnih.gov
Here is a summary of some research findings on the effects of this compound:
| Effect | Observation | Reference |
| Mitigation of Glutamate Neurotoxicity (Cortical Neurons) | Prevents neuronal death in a concentration-dependent manner. | pnas.orgnih.gov |
| Mitigation of Glutamate Neurotoxicity (Motor Neurons) | Prevents neuronal death in a concentration-dependent manner. | nih.gov |
| Effect on NMDA-evoked currents | No significant effect at 10 μM. | pnas.org |
| Effect on AMPA- or Kainate-evoked currents | No significant effect at 10 μM. | pnas.org |
| Suppression of TNF-α production | Suppresses TNF-α production by astrocytes. | nih.govresearchgate.net |
| Direct scavenging of Nitric Oxide radicals | No direct scavenging activity. | pnas.orgpnas.orgresearchgate.net |
| Inhibition of Hydroxyl radical generation | Capable of inhibiting generation. | pnas.orgnih.govresearchgate.net |
| Prevention of Mitochondrial Membrane Depolarization | Prevents loss of mitochondrial membrane potential following glutamate exposure. | kyoto-u.ac.jpnih.govnih.gov |
| Reduction of Caspase-3 activation | Reduces glutamate-induced activation. | nih.gov |
| Direct inhibition of Caspase-3, -7, -8 | Inhibits activity at higher concentrations. | nih.gov |
Preclinical Efficacy Studies of Serofendic Acid in Disease Models
In Vitro Neuroprotection Studies
In vitro studies have extensively evaluated the neuroprotective properties of serofendic acid in primary neuronal cultures, revealing its ability to shield neurons from diverse cytotoxic stimuli.
Protection of Cortical Neurons against Various Insults (e.g., NO donors, H₂O₂)
This compound has been shown to protect cultured cortical neurons against cytotoxicity induced by a range of insults, including glutamate (B1630785), nitric oxide (NO) donors, and hydrogen peroxide (H₂O₂) wikipedia.orgwikipedia.orgnih.govthegoodscentscompany.commims.comwikidata.orgfishersci.ca. Studies have demonstrated its effectiveness in preventing acute glutamate neurotoxicity in cultured cortical neurons wikidata.org. Furthermore, this compound has been found to inhibit neuronal death induced by NO donors and prevent neuronal death triggered by hydrogen peroxide mims.com. While it does not directly scavenge NO radicals, this compound is capable of inhibiting the generation of hydroxyl radicals, which are considered key mediators in the neurotoxic cascade wikipedia.orgguidetopharmacology.orgnih.govmims.com. Its protective effects appear to be independent of direct modulation of glutamate receptor-mediated responses wikipedia.orgnih.govmims.com. This compound also protected striatal neurons against H₂O₂-induced toxicity wikipedia.org.
Dose-Dependent Neuroprotective Effects in Primary Neuronal Cultures
The neuroprotective effects of this compound in primary neuronal cultures have been observed to be concentration-dependent wikidata.org. For instance, this compound prevented acute glutamate neurotoxicity in a concentration-dependent manner wikidata.org. Additionally, it afforded a concentration-dependent suppression of paraquat-induced neuronal death, showing significant protection at concentrations of 10 and 100 μM wikipedia.org. This compound at concentrations as low as 100 nM exhibited a prominent protective effect against glutamate insults guidetopharmacology.orgtranscriptionfactor.org.
Table 1 summarizes representative dose-dependent neuroprotective effects of this compound against different insults in primary neuronal cultures.
| Insult (Cell Type) | This compound Concentration | Observed Effect | Source |
| Glutamate (Cortical Neurons) | 100 nM | Prominent protective effect | guidetopharmacology.orgtranscriptionfactor.org |
| Glutamate (Cortical Neurons) | Concentration-dependent | Prevention of acute neurotoxicity | wikidata.org |
| Paraquat (B189505) (Striatal Neurons) | 10 µM, 100 µM | Significant suppression of neuronal death | wikipedia.org |
| H₂O₂ (Striatal Neurons) | 10–100 μM | Protection against toxicity | wikipedia.org |
| S-nitroso-L-cysteine (SNOC) (Cortical Neurons) | 10 µM | Potent and significant attenuation of toxicity | wikipedia.orgtranscriptionfactor.org |
| Glutamate (Cortical Neurons) | 0.01-10 µM | Prevention of apoptotic neuronal death | fishersci.ca |
Cardioprotective Research
Investigations have also explored the cardioprotective potential of this compound, demonstrating protective effects in cardiac cells and models of cardiac injury wikipedia.orgthegoodscentscompany.comflybase.orgfishersci.cawikidoc.orgresearchgate.net.
Protection of Neonatal Cardiac Myocytes against Oxidative Stress
This compound has shown protective effects against oxidative stress in primary cultures of neonatal rat cardiac myocytes wikipedia.orgthegoodscentscompany.com. Pretreatment with this compound significantly suppressed cell death induced by hydrogen peroxide (H₂O₂) in these cells wikipedia.orgthegoodscentscompany.com. This cytoprotective effect was closely associated with the preservation of mitochondrial function wikipedia.orgthegoodscentscompany.comfishersci.cawikidoc.org.
Preservation of Mitochondrial Integrity in Cardiac Cells
A key mechanism underlying the cardioprotective effects of this compound involves the preservation of mitochondrial integrity wikipedia.orgthegoodscentscompany.comfishersci.cawikidoc.org. This compound inhibited the loss of mitochondrial membrane potential induced by H₂O₂ in a concentration-dependent manner, reaching saturation at 100 μM wikipedia.orgthegoodscentscompany.com. It also remarkably suppressed H₂O₂-induced matrix calcium overload and intracellular accumulation of reactive oxygen species wikipedia.orgthegoodscentscompany.com. The protective effect of this compound was comparable to that of diazoxide (B193173), a known mitochondrial ATP-sensitive potassium (mitoK(ATP)) channel opener wikipedia.orgthegoodscentscompany.com. The cardioprotective effect was abolished by 5-hydroxydecanoate, a mitoK(ATP) channel blocker, suggesting that this compound may inhibit the oxidant-induced mitochondrial death pathway, presumably through activation of the mitoK(ATP) channel wikipedia.orgthegoodscentscompany.com. Co-application of this compound and diazoxide did not result in additive effects, further supporting the involvement of mitoK(ATP) channels wikipedia.orgthegoodscentscompany.com.
Table 2 illustrates the effect of this compound on mitochondrial membrane potential in cardiac myocytes.
| Insult (Cell Type) | This compound Concentration | Effect on Mitochondrial Membrane Potential Loss | Source |
| H₂O₂ (Neonatal Rat Cardiac Myocytes) | Concentration-dependent | Prevention of loss (saturation at 100 µM) | wikipedia.orgthegoodscentscompany.com |
| Ischemia-Reperfusion (Rat Heart) | Not specified (in vivo model) | Significantly reduced number of cells undergoing loss | wikipedia.org16streets.com |
| Glutamate (Cortical Neurons) | Not specified | Prevention of loss | fishersci.ca |
In Vivo Animal Models of Neurological Insult
Beyond in vitro studies, the neuroprotective effects of this compound have also been investigated in in vivo animal models of neurological insult. This compound has demonstrated a neuroprotective effect in a rat model of Parkinson's disease, a condition associated with oxidative stress wikipedia.org. Furthermore, intracerebroventricular administration of this compound has been reported to prevent cerebral ischemia-reperfusion injury wikipedia.org. Studies have also investigated the effect of intravenous administration of this compound against cerebral ischemia-reperfusion injury using a transient middle cerebral artery occlusion model in rats wikipedia.org.
In the context of cardioprotection, intravenous administration of this compound reduced infarct volume in a dose-dependent manner in a rat model of myocardial ischemia-reperfusion injury 16streets.com. This protective effect in the myocardial ischemia-reperfusion model was abolished by pretreatment with 5-hydroxydecanoate, consistent with the in vitro findings suggesting involvement of mitoK(ATP) channels 16streets.com. Real-time two-photon imaging in a Langendorff-perfused rat heart model of ischemia-reperfusion showed that this compound significantly reduced the number of cells undergoing mitochondrial membrane potential loss wikipedia.org16streets.com.
Attenuation of Cerebral Ischemia-Reperfusion Injury
Cerebral ischemia-reperfusion (I/R) injury, a significant contributor to disability and mortality following stroke, involves a complex cascade of events leading to neuronal death. jpccr.eu Preclinical studies have evaluated the ability of this compound to protect against this damage.
In a study using a transient middle cerebral artery occlusion (tMCAO) model in rats, intracerebroventricular administration of this compound demonstrated a significant reduction in total infarct volume. nih.gov Doses ranging from 1 to 30 nmol showed a dose-dependent reduction in infarct size. nih.gov Furthermore, administration of 30 nmol of this compound improved neurological deficit scores in these rats. nih.gov The protective effect was comparable to that observed with edaravone, a known free radical scavenger. nih.gov
Another study investigated the effect of intravenous administration of this compound in the tMCAO rat model. nih.gov this compound administered intravenously at 10 mg/kg three times (30 minutes before ischemia, just after ischemia onset, and just before reperfusion) significantly reduced infarct volume and improved neurological function. nih.gov This suggests that maintaining blood concentration of this compound is important for its protective effects via peripheral administration. nih.gov
These findings indicate that this compound can attenuate cerebral I/R injury in rat models, reducing brain damage and improving functional outcomes.
| Study Model (Rat) | Administration Route | Dose(s) Tested | Key Findings | Citation |
| Transient MCA Occlusion | Intracerebroventricular | 1-30 nmol | Dose-dependent reduction in infarct volume; Improved neurological scores | nih.gov |
| Transient MCA Occlusion | Intravenous | 10 mg/kg (3 times) | Reduced infarct volume; Improved neurological dysfunction | nih.gov |
Impact on Neurodegeneration in Specific Brain Disease Models
This compound's neuroprotective potential has also been explored in preclinical models of neurodegenerative diseases, particularly Parkinson's disease.
In a hemi-parkinsonian rat model induced by 6-hydroxydopamine (6-OHDA), intranigral microinjection of this compound significantly prevented the loss of tyrosine hydroxylase (TH)-immunopositive neurons in the substantia nigra pars compacta (SNpc). nih.gov Both simultaneous administration with 6-OHDA and administration 12 hours post-lesion were effective in preventing dopaminergic neurodegeneration. nih.gov this compound also suppressed 6-OHDA-induced rotational asymmetry, a behavioral indicator of dopaminergic dysfunction. nih.gov
Further investigation into the mechanisms in this Parkinson's disease model revealed that this compound markedly suppressed the immunoreactivities of oxidative stress markers, such as 3-nitrotyrosine (B3424624) (3-NT) and 4-hydroxy-2-nonenal (4-HNE), in the SNpc. nih.gov Additionally, this compound inhibited 6-OHDA-induced alpha-synuclein (B15492655) expression and glial activation in the SNpc. nih.gov These results suggest that this compound protects against 6-OHDA-induced dopaminergic neurodegeneration by mitigating oxidative stress, alpha-synuclein accumulation, and neuroinflammation. nih.gov
While the search results primarily highlight studies in Parkinson's disease models, the neuroprotective mechanisms identified, such as combating oxidative stress and excitotoxicity, are relevant to other neurodegenerative conditions like Alzheimer's disease and Huntington's disease, although specific preclinical studies of this compound in these models were not prominently found in the search results. psu.edunih.govflorey.edu.auuned.esnih.govnih.govnih.gov
| Disease Model (Rat) | Model Induction Method | Administration Route | Key Findings | Citation |
| Parkinson's Disease | 6-hydroxydopamine | Intranigral | Prevented loss of TH-positive neurons in SNpc; Suppressed rotational asymmetry; Inhibited oxidative stress markers, alpha-synuclein, and glial activation | nih.gov |
Structure Activity Relationship Sar Studies and Derivative Research
Chemical Modification of Serofendic Acid Scaffold
Chemical modification of the this compound scaffold involves altering specific functional groups or the core diterpenoid structure to investigate the impact on biological activity. This process typically includes synthesis and detailed characterization of the resulting derivatives.
Synthesis and Characterization of this compound Derivatives (e.g., Methylester)
The synthesis of this compound derivatives, such as the methylester, involves chemical reactions that modify the parent compound. For instance, the methylester derivative is synthesized through the esterification of this compound, a process that alters its chemical properties. ontosight.ai Understanding the chemical structure of these derivatives is essential as it can influence their behavior within biological systems, including pharmacokinetics and pharmacodynamics. ontosight.ai
One approach to synthesizing serofendic acids involves starting from (−)-isosteviol and performing a series of derivatizations. pnas.orgnih.gov The introduction of a methyl ester group on the A ring and subsequent sulfoxide (B87167) formation using Davis oxaziridine (B8769555) have been reported in the total synthesis of serofendic acids. thieme-connect.com Characterization of these synthesized derivatives typically involves techniques such as mass spectrometry and NMR spectroscopy to confirm their chemical structures. pnas.orgnih.gov this compound methylester, for example, has been characterized and is listed in databases of bioactive molecules. ontosight.ai
Exploration of Structure–Activity Relationships for Enhanced Bioactivity
Exploring the SAR of this compound aims to identify which parts of the molecule are responsible for its neuroprotective effects and how modifications can enhance this activity. wikipedia.org Research indicates that the presence of a methylsulfoxide group in the structure may contribute to its ability to scavenge hydroxyl radicals, a mechanism potentially involved in its neuroprotective action. psu.edupnas.orgnih.gov
Studies on this compound and its derivatives have focused on their potential to modulate specific biological pathways associated with disease states. ontosight.ai While this compound itself has shown potent protective actions against neurotoxicity induced by agents like nitric oxide and glutamate (B1630785), it does not appear to interact directly with glutamate receptors. pnas.orgnih.govnih.gov This suggests that its protective mechanism involves other pathways, possibly related to the attenuation of free radical-mediated damage and the control of mitochondrial depolarization. nih.govkyoto-u.ac.jp
Quantitative structure-activity relationship (QSAR) approaches can be employed to build mathematical models that relate the chemical structure of terpenoids, including this compound derivatives, to their neuroprotective activity. researchgate.net Such models can help in predicting the activity of new compounds and understanding the structural features crucial for neuroprotection. researchgate.net
Design and Semisynthesis of Novel Structural Analogues
Due to the limited natural supply of this compound, the design and semisynthesis of novel structural analogues are important for research and potential therapeutic development. cjnmcpu.comnih.govresearchgate.net Semisynthesis involves using a biologically derived precursor and completing the synthesis through chemical steps. cjnmcpu.comcjnmcpu.com
Leveraging Biologically Derived Precursors for Analogue Synthesis
Leveraging biologically derived precursors offers a more efficient and sustainable route to obtaining complex natural product scaffolds like this compound. cjnmcpu.comcjnmcpu.comumn.edu For instance, an engineered metabolic pathway in Streptomyces albidoflavus has been developed to produce ent-atiserenoic acid (EAA), a late-stage intermediate in this compound synthesis, at high titers. cjnmcpu.comresearchgate.netumn.edu This biologically produced precursor can then be converted into this compound or its analogues through a limited number of chemical steps. cjnmcpu.comresearchgate.netumn.edu This approach overcomes the challenges associated with the low natural abundance and complex total chemical synthesis of this compound. cjnmcpu.comnih.govresearchgate.net
The semisynthesis of this compound from a fermented intermediate like EAA has been achieved through a sequence of chemical reactions, including allylic oxidation, thiomethylation, reduction, and oxidation. cjnmcpu.comcjnmcpu.com Different routes and conditions have been explored to improve the yield and stereoselectivity of these steps. cjnmcpu.comnih.gov
Evaluation of Analogues for Modified Biological Activities
Novel structural analogues of this compound designed and synthesized through chemical modification or semisynthesis are evaluated for their biological activities. This evaluation aims to determine if the modifications have altered or enhanced the desired effects, such as neuroprotection, or introduced new activities. nih.gov
Analogues of this compound have been prepared and tested for their protective effects against induced neurotoxicity in neuronal cell cultures. nih.gov Some of these analogues have shown comparable neuroprotective activity to the parent compound. nih.gov This indicates that certain structural modifications can be made without losing the beneficial activity, potentially opening avenues for developing derivatives with improved properties, such as better pharmacokinetic profiles or increased potency. Research into the potential therapeutic applications of this compound derivatives includes investigating their ability to act as inhibitors or modulators of specific biological pathways relevant to various diseases. ontosight.ai
Advanced Analytical Techniques in Serofendic Acid Research
Spectroscopic Methods for Mechanistic Studies
Spectroscopic techniques play a crucial role in elucidating the chemical structure of serofendic acid and probing its interactions with reactive species, providing insights into its protective mechanisms.
Electron Spin Resonance (ESR) Spectroscopy for Radical Scavenging
Electron Spin Resonance (ESR) spectroscopy is a powerful technique used to detect and characterize unpaired electrons, making it ideal for studying the behavior of free radicals. ESR spectroscopy has been employed to investigate the radical scavenging activity of this compound. Studies have shown that while this compound does not directly scavenge nitric oxide radicals, it is effective in inhibiting the generation of hydroxyl radicals. Current time information in Cass County, US.thegoodscentscompany.comwikipedia.orgwikipedia.org The ability to inhibit hydroxyl radical generation is considered a potential mechanism for its neuroprotective actions, particularly in the context of nitric oxide-mediated neurotoxic cascades. Current time information in Cass County, US.wikipedia.orgwikipedia.org This inhibitory effect on hydroxyl radical formation has been demonstrated in a concentration-dependent manner using a Fenton reaction system (Fe²⁺ and H₂O₂-mediated) coupled with spin trapping agents like DMPO. Current time information in Cass County, US.guidetopharmacology.org Comparative ESR studies have indicated that this compound and dimethyl sulfoxide (B87167) (DMSO), which also contains a methylsulfoxide group, exhibit similar abilities to inhibit hydroxyl radical formation, suggesting the contribution of this structural feature to its radical-modulating activity. guidetopharmacology.org
Advanced Spectroscopic Techniques for Metabolite Profiling
Advanced spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, were instrumental in the initial identification and structural elucidation of this compound. Current time information in Cass County, US.wikipedia.orgwikipedia.org These techniques revealed its chemical structure as 15-hydroxy-17-methylsulfinylatisan-19-oic acid, confirming its identity as a sulfur-containing atisane-type diterpenoid, a structure unique among known endogenous mammalian substances at the time of its discovery. Current time information in Cass County, US.wikipedia.orgwikipedia.org
While comprehensive "metabolite profiling" in the sense of identifying a wide range of metabolites affected by this compound treatment is not extensively detailed in the provided search results, the foundational use of MS and NMR for characterizing this compound itself is a critical application of advanced spectroscopy in this field. These techniques provide essential information about the compound's molecular weight, elemental composition, and the arrangement of its atoms, which is fundamental for understanding its chemical properties and biological interactions.
Cellular and Molecular Biological Assays
Cellular and molecular biological assays are indispensable for evaluating the biological activity of this compound, assessing its effects on cell survival, and investigating the underlying molecular mechanisms.
Viability Assays (e.g., Trypan Blue Exclusion, MTT, LDH Release)
Cell viability assays are widely used to measure the proportion of live cells in a population and to assess the protective or cytotoxic effects of compounds. Several such assays have been applied in this compound research:
Trypan Blue Exclusion: This dye exclusion assay was used to evaluate the viability of rat primary cortical neurons exposed to cytotoxic insults, such as a nitric oxide donor (SNOC) and glutamate (B1630785). Current time information in Cass County, US.wikipedia.org By staining dead cells blue while live cells exclude the dye, researchers could quantify the neuroprotective effect of this compound. Current time information in Cass County, US.wikipedia.org
MTT Assay: The MTT assay, which measures the metabolic activity of viable cells, has been employed to assess the protective effect of this compound. For instance, it was used to determine the viability of rat striatal cultures treated with toxins like paraquat (B189505) and H₂O₂. guidetopharmacology.org
LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium is an indicator of cell membrane damage and cell death. The LDH release assay was also utilized in studies on rat striatal cultures to quantify the neuroprotective effects of this compound against H₂O₂-induced toxicity. guidetopharmacology.org This assay demonstrated a concentration-dependent protective effect of this compound. guidetopharmacology.org
These viability assays collectively provide quantitative data on the ability of this compound to protect various cell types, including cortical and striatal neurons, and LLC-PK1 cells, from different forms of induced cytotoxicity. Current time information in Cass County, US.wikipedia.orgguidetopharmacology.orgfrontiersin.org
Expression Analysis (e.g., RT-PCR, ELISA for Cytokines/Neurotrophins)
Techniques that analyze gene and protein expression levels are crucial for understanding the molecular pathways influenced by this compound.
RT-PCR (Reverse Transcription Polymerase Chain Reaction): RT-PCR has been used to assess the mRNA expression levels of inflammatory cytokines and neurotrophins in glial cells, such as microglia and astrocytes, following treatment with this compound. dsmz.defishersci.caprobes-drugs.org This technique allows for the quantification of specific gene transcripts, providing insight into whether this compound modulates the cellular machinery responsible for producing these signaling molecules.
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based assay technique used to detect and quantify soluble proteins, such as cytokines and neurotrophins. ELISA was employed in conjunction with RT-PCR to measure the protein levels of these factors released by glial cells in response to this compound. dsmz.defishersci.ca Research using these methods indicated that this compound did not significantly affect the production of inflammatory cytokines and neurotrophins by microglia but did suppress the production of tumor necrosis factor-alpha (TNF-alpha) by astrocytes. dsmz.de These findings suggest that part of this compound's neuroprotective effect might involve modulating the inflammatory response of astrocytes.
These expression analysis techniques provide valuable molecular data that complements the cellular viability studies, helping to build a more complete picture of how this compound exerts its biological effects.
Computational Modeling and High-Throughput Screening in Discovery
Computational approaches and high-throughput technologies are increasingly integrated into the research pipeline for complex molecules like this compound, aiding in understanding mechanisms and accelerating the discovery of related compounds.
Computational Modeling: Computational modeling techniques have been applied in the study of this compound and related biosynthetic pathways. Simulation modeling has been used to analyze the impact of experimental variables on processes like Plackett-Burman analyses, which are relevant in optimizing the semi-synthesis of this compound intermediates. thegoodscentscompany.com Bioinformatics analysis has also been mentioned in the context of predicting the molecular target of this compound. uniroma1.it In the broader field of isoprenoid biosynthesis, which includes diterpenoids like this compound, computational tools are being utilized for enzyme engineering and identifying novel enzymes through genome mining. fishersci.se
High-Throughput Screening (HTS): High-throughput screening assays are valuable tools for rapidly evaluating large libraries of compounds for desired biological activities. While specific large-scale HTS campaigns focused solely on screening for this compound activity are not detailed in the provided results, the concept of HTS is relevant to the discovery and study of bioactive molecules like this compound. High-throughput screening assays are typically used to assess the biological activity of compounds, including their potential interactions with biological targets. wikipedia.org In the context of natural product research and synthetic biology, high-throughput screening platforms are being developed and applied. These platforms can involve various detection methods, such as colorimetric assays, or utilize selection markers and reporter genes to identify compounds or engineered pathways with desired properties. fishersci.se A high-throughput DNA assembly pipeline has been developed as a synthetic biology tool, using the synthesis of an intermediate for this compound as a proof of concept, demonstrating how HTS-compatible approaches can accelerate the construction and testing of biosynthetic pathways. uniroma1.itnih.gov The potential for synergistic interactions between compounds in crude extracts to affect HTS results is also a consideration in natural product discovery. fishersci.ca
These computational and high-throughput approaches represent modern strategies that complement traditional analytical and biological methods, contributing to a more efficient and comprehensive understanding of this compound and the development of related neuroprotective agents.
Future Research Directions and Translational Outlook
Elucidation of Undetermined Biological Targets and Binding Mechanisms
While serofendic acid has shown efficacy in protecting against neuronal death induced by various insults, including glutamate (B1630785) and reactive oxygen species (ROS), its precise molecular targets and binding mechanisms remain largely undetermined. pnas.orgpsu.edunih.govkyoto-u.ac.jp Research indicates that this compound does not directly block glutamate receptor-mediated currents but may exert its neuroprotective effects, in part, by suppressing intracellular ROS generation and controlling mitochondrial depolarization. pnas.orgpsu.edukyoto-u.ac.jp The compound's methylsulfoxide group is thought to contribute to its hydroxyl radical scavenging activity. pnas.orgpsu.edu Further studies are warranted to determine the detailed mechanisms of its neuroprotective actions. pnas.orgpsu.edu
Future research should employ advanced techniques such as:
Affinity chromatography and pull-down assays: To isolate and identify proteins that directly bind to this compound.
Quantitative chemical proteomics: To profile changes in protein expression and modification upon this compound treatment, providing insights into affected pathways.
Structure-activity relationship (SAR) studies: Continued and expanded SAR studies using synthetic analogues can help pinpoint the structural features critical for binding to specific targets and eliciting neuroprotective effects. cnjournals.comnih.gov
Computational modeling and docking studies: To predict potential binding sites and interactions with known proteins involved in neurodegenerative pathways.
Understanding the specific targets and how this compound interacts with them at a molecular level is crucial for rational drug design and the development of more potent and selective analogues.
Further Optimization of Biosynthetic and Semisynthetic Production for Scalability
The scarcity of this compound in nature (approximately 3 mg per 250 L of fetal calf serum) has been a major impediment to its research and development. researchgate.netrsc.orgumn.educjnmcpu.com Traditional chemical synthesis is often lengthy, requiring 15 or more steps with low yields (less than 10%), making it cost-prohibitive for large-scale production. umn.eduumn.edu
Significant progress has been made in developing more efficient production methods through the combination of microbial fermentation and chemical synthesis (semisynthesis). researchgate.netcjnmcpu.comacs.orgcjnmcpu.com Engineered microbial hosts, such as Streptomyces species, have been utilized to produce ent-atiserenoic acid (EAA), a late-stage precursor of this compound, at high titers. researchgate.netcjnmcpu.comumn.eduumn.eduacs.org This intermediate can then be converted to this compound through a shorter, more efficient chemical route. researchgate.netacs.org
Future research in this area should focus on:
Optimizing microbial strains: Further engineering of Streptomyces or other suitable microbial hosts to increase the yield and purity of EAA or other advanced intermediates. cjnmcpu.comumn.eduumn.eduacs.orgumn.edu
Improving fermentation processes: Optimizing fermentation conditions (e.g., media composition, temperature, aeration) to maximize microbial production.
Streamlining chemical conversion steps: Developing more efficient, stereoselective, and environmentally friendly chemical reactions to convert microbial intermediates into this compound and its analogues. researchgate.netrsc.orgcjnmcpu.com
Exploring alternative biosynthetic pathways: Investigating the potential for de novo biosynthesis of this compound or its core scaffold in microbial systems. researchgate.net
Successful optimization of production methods is essential to provide sufficient quantities of this compound for extensive research, preclinical studies, and potential clinical trials.
Data related to production yields can be presented in a table:
| Production Method | Starting Material / Intermediate | Reported Yield / Titer | Reference |
| Extraction from Fetal Calf Serum | Fetal Calf Serum | ~3 mg per 250 L | researchgate.netrsc.orgcjnmcpu.com |
| Chemical Synthesis | Various | < 10% (multi-step) | umn.eduumn.edu |
| Semisynthesis (Microbial + Chemical) | ent-Atiserenoic acid (EAA) | 7.5% - 17.0% (overall) | researchgate.netcjnmcpu.com |
| Microbial Production of EAA | Streptomyces fermentation | > 500 mg/L (titer) | researchgate.netcjnmcpu.com |
Development of this compound-Based Scaffolds for Neuroprotective Agent Discovery
The unique atisane (B1241233) structure of this compound, coupled with its demonstrated neuroprotective activity, makes it a promising scaffold for the design and synthesis of novel therapeutic agents. pnas.orgpsu.edu Analogue synthesis has already shown that some structural modifications can retain similar neuroprotective activity to the parent compound. nih.gov
Future research should involve:
Systematic analogue synthesis: Creating libraries of this compound derivatives with modifications at different positions of the molecule to explore the SAR in detail. cnjournals.comnih.gov
High-throughput screening: Evaluating the neuroprotective activity of these analogues in various in vitro models of neurotoxicity and neuroinflammation.
Lead optimization: Identifying analogues with improved potency, selectivity, pharmacokinetic properties, and reduced potential for off-target effects.
Investigation of mechanism of action of analogues: Determining if analogues exert neuroprotection through the same or different mechanisms as this compound.
Developing a pipeline for discovering and optimizing this compound-based compounds could lead to the identification of highly effective neuroprotective drug candidates for various neurological disorders.
Integration of Multi-Omics Data for Comprehensive Understanding of Action
To gain a holistic understanding of how this compound exerts its biological effects, particularly its neuroprotective actions, integrating data from various "omics" technologies is essential.
Future research directions include:
Transcriptomics: Analyzing changes in gene expression profiles in neuronal and glial cells treated with this compound under stressful conditions. This can reveal the pathways and regulatory networks influenced by the compound.
Proteomics: Identifying changes in protein abundance and post-translational modifications, providing insights into the functional consequences of this compound treatment.
Metabolomics: Analyzing changes in metabolite profiles to understand how this compound affects cellular metabolism and identify potential metabolic pathways involved in its activity.
Lipidomics: Given that this compound is a lipophilic molecule, studying its impact on lipid profiles could be particularly informative.
Integration and systems biology approaches: Utilizing computational tools and bioinformatics to integrate data from different omics layers to build comprehensive models of this compound's mechanism of action. researchgate.netmdpi-res.com
This integrated approach can provide a more complete picture of the complex cellular responses to this compound and identify key nodes or pathways that are critical for its neuroprotective effects.
Exploration of this compound's Role in Broader Biological Systems Beyond Neuroprotection
While the primary focus on this compound has been its neuroprotective activity, its presence in fetal calf serum suggests potential roles in other biological processes during development or in maintaining cellular homeostasis. This compound has been shown to protect various cell types, including cardiomyocytes and epithelial cells, from reactive oxygen species that can cause apoptosis. umn.eduumn.edu It also showed a cytotrophic property in astrocytes, promoting the stellation process. researchgate.net
Future research should investigate:
Cardioprotective effects: Further exploring its protective effects on cardiomyocytes and its potential in treating cardiovascular diseases. umn.eduumn.eduoup.com
Other organ systems: Investigating its effects on other cell types and tissues beyond the nervous system and heart.
Anti-inflammatory properties: Examining its ability to modulate inflammatory responses, as it has been shown to suppress TNF-alpha production by astrocytes. nih.govresearchgate.net
Developmental roles: Investigating if this compound plays a physiological role during fetal development.
Signaling pathways: Identifying if this compound interacts with or modulates signaling pathways involved in cell growth, differentiation, or survival in non-neuronal contexts.
Exploring these broader biological roles could uncover novel therapeutic applications for this compound or its derivatives beyond neurological disorders.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating the neuroprotective and cardioprotective efficacy of Serofendic acid (SA)?
- Methodological Answer: In vivo ischemia-reperfusion injury models (e.g., rodent middle cerebral artery occlusion for neuroprotection or coronary artery ligation for cardioprotection) are widely used. Ensure blinding, randomization, and adequate sample sizes to minimize bias. Measure biomarkers like infarct size, apoptosis markers (e.g., caspase-3), and oxidative stress indicators (e.g., malondialdehyde) . Pair these with histological validation. For in vitro studies, oxygen-glucose deprivation in neuronal or cardiomyocyte cell lines can simulate ischemic conditions .
Q. How is this compound synthesized, and what are the critical steps for ensuring purity and yield?
- Methodological Answer: SA is synthesized via heterologous expression in Streptomyces species. Key steps include:
- Cloning biosynthetic gene clusters into expression vectors.
- Optimizing fermentation conditions (pH, temperature, carbon/nitrogen sources).
- Purification via HPLC with UV/Vis or mass spectrometry for structural confirmation.
- Purity validation using NMR (>95% purity) and quantification via calibration curves .
Q. What molecular mechanisms underlie this compound’s anti-ischemic effects?
- Methodological Answer: Mechanistic studies should integrate transcriptomic and proteomic approaches. For example:
- RNA-seq to identify SA-regulated genes (e.g., anti-apoptotic Bcl-2, antioxidant enzymes).
- Western blotting for protein-level validation (e.g., HIF-1α, Nrf2 pathways).
- Electrophysiological assays in cardiomyocytes to assess calcium homeostasis.
- Use siRNA knockdown or CRISPR-Cas9 to confirm target involvement .
Advanced Research Questions
Q. How can contradictory findings in SA’s efficacy across studies be systematically analyzed?
- Methodological Answer: Conduct a meta-analysis with the following steps:
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies using SA in ischemia models).
- Extract effect sizes (e.g., standardized mean differences in infarct size reduction).
- Assess heterogeneity using I² statistics; if >50%, explore subgroup analyses (e.g., dosing regimens, model species).
- Evaluate publication bias via funnel plots and Egger’s test .
Q. What strategies optimize this compound’s bioavailability and pharmacokinetics for preclinical translation?
- Methodological Answer:
- Formulation : Use liposomal encapsulation or PEGylation to enhance solubility and half-life.
- PK/PD Modeling : Conduct dose-ranging studies in rodents to establish AUC, Cmax, and tissue distribution.
- Metabolite Identification : LC-MS/MS to track SA and its metabolites in plasma and organs.
- Compare routes of administration (e.g., intravenous vs. oral) .
Q. How can computational modeling predict this compound’s interactions with ischemic injury targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate SA binding to putative targets (e.g., mitochondrial permeability transition pores).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify secondary targets. Validate predictions with in vitro binding assays .
Q. What are the best practices for validating this compound’s safety profile in long-term studies?
- Methodological Answer:
- Toxicogenomics : RNA-seq of liver/kidney tissues to detect off-target effects.
- Chronic Toxicity : 6-month rodent studies with histopathology, serum biochemistry (ALT, creatinine), and hematological parameters.
- Genotoxicity : Ames test for mutagenicity; micronucleus assay for clastogenicity .
Data Reporting and Reproducibility
Q. How should researchers report analytical data for this compound to ensure reproducibility?
- Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Synthesis : Document vector constructs, fermentation conditions, and purification protocols.
- Characterization : Provide NMR spectra (¹H, ¹³C), HR-MS data, and HPLC chromatograms.
- Biological Assays : Include raw data (e.g., infarct area measurements) and statistical methods (e.g., ANOVA with post-hoc tests).
- Ethics : State IACUC approval numbers for animal studies .
Q. What statistical methods are appropriate for analyzing dose-response relationships in SA studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
